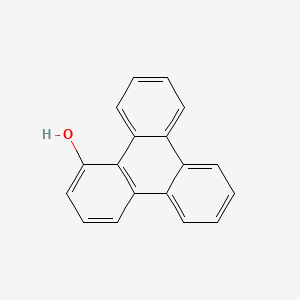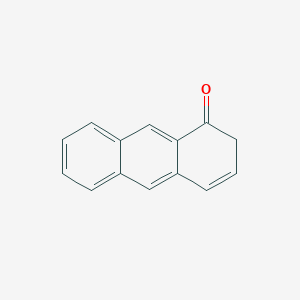
Anthracenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracenone, also known as anthracene-9,10-dione, is an aromatic organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, characterized by the presence of two keto groups at the 9 and 10 positions of the central ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anthracenone can be synthesized through several methods:
Oxidation of Anthracene: This is one of the most common methods, where anthracene is oxidized using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid, which is then cyclized to this compound.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of anthracene using chromium (VI) oxide due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Anthracenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound using reagents like sodium borohydride can yield anthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Halogenated or nitrated this compound derivatives
Applications De Recherche Scientifique
Anthracenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymer chemistry
Mécanisme D'action
The mechanism of action of anthracenone, particularly in biological systems, involves its interaction with various molecular targets:
Inhibition of Melanin Production: this compound derivatives inhibit the activity of enzymes such as tyrosinase, which is crucial for melanin synthesis.
Antimicrobial and Anticancer Activity: The exact molecular pathways are still under investigation, but it is believed that this compound derivatives interact with cellular DNA and proteins, leading to cell death in microbial and cancer cells.
Comparaison Avec Des Composés Similaires
- Anthraquinone
- Phenanthrene
- Naphthoquinone
Anthracenone’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications, distinguishing it from its similar counterparts.
Propriétés
Numéro CAS |
101843-14-5 |
|---|---|
Formule moléculaire |
C14H10O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2H-anthracen-1-one |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-6,8-9H,7H2 |
Clé InChI |
MRVNKBNZHOHVER-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC3=CC=CC=C3C=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


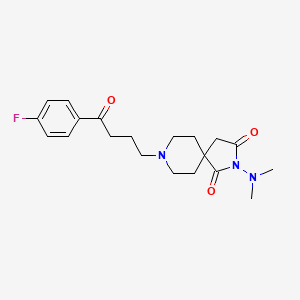
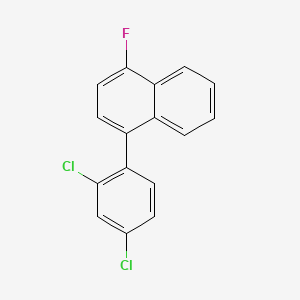



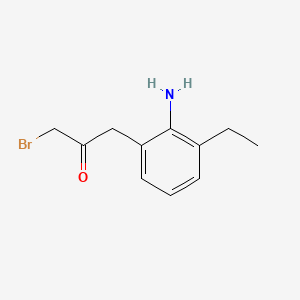

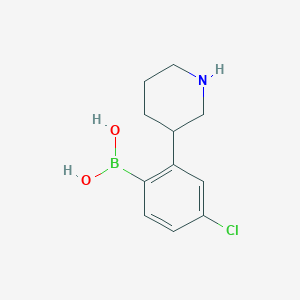
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
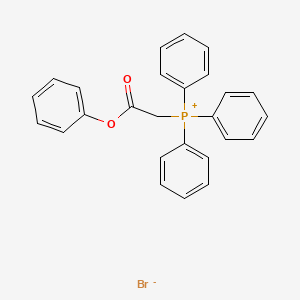
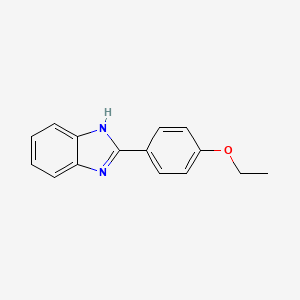
![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)

